molecular formula C17H17NO4 B3003642 ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate CAS No. 317833-19-5

ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate

Cat. No.: B3003642
CAS No.: 317833-19-5
M. Wt: 299.326
InChI Key: SVSPWSGRYYFKMF-BLLLJJGKSA-N
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Description

Ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate is a chromeno-isoxazole derivative featuring a fused tricyclic framework with an ethyl carboxylate substituent.

Properties

IUPAC Name

ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-2-20-17(19)18-16-12(10-22-18)9-21-14-8-7-11-5-3-4-6-13(11)15(14)16/h3-8,12,16H,2,9-10H2,1H3/t12-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSPWSGRYYFKMF-BLLLJJGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1[C@@H]2[C@@H](COC3=C2C4=CC=CC=C4C=C3)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate (CAS No. 317833-19-5) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17NO4C_{17}H_{17}NO_4 with a molar mass of 299.32 g/mol. The compound features a unique structure that combines chromene and isoxazole moieties, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC17H17NO4C_{17}H_{17}NO_4
Molar Mass299.32 g/mol
CAS Number317833-19-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes cyclization of appropriate precursors under controlled conditions using specific catalysts and solvents to achieve high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of specific enzymes involved in metabolic pathways .

Cytotoxicity Studies

Recent research has indicated that derivatives of isoxazole compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that related isoxazoles can induce apoptosis and cell cycle arrest in HL-60 cells by affecting the expression levels of key regulatory genes such as Bcl-2 and p21^WAF-1 . this compound may exhibit similar properties due to its structural analogies.

Inhibition Studies

The compound has been evaluated for its potential inhibitory effects on acetylcholinesterase (AChE), an important enzyme in neurotransmission. Inhibitors targeting AChE are crucial in developing treatments for neurodegenerative diseases . this compound's structural features suggest it could serve as a lead compound in this area.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Isoxazole Derivatives : Research on trisubstituted isoxazoles demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 86 to 755 μM. The mechanisms involved included modulation of apoptosis-related gene expression .
  • Neuroprotective Effects : Compounds structurally related to ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole have shown promise in neuroprotection by inhibiting AChE activity in both wild-type and resistant strains of Anopheles gambiae, indicating potential applications in both medicinal chemistry and pest control .

Scientific Research Applications

Synthetic Chemistry

Ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex molecules through various reactions:

  • Cyclization Reactions : This compound can be utilized in cyclization processes to form new cyclic structures.
  • Functional Group Transformations : It can undergo oxidation and reduction reactions to modify functional groups, enhancing its utility in drug development and material sciences.

Case Study: Synthesis of Derivatives

In a study focused on synthesizing derivatives of this compound, researchers demonstrated its use as a precursor for creating biologically active compounds. The derivatives exhibited varying degrees of biological activity, highlighting the compound's versatility in medicinal chemistry.

Biological Applications

This compound has shown promise in biological research:

  • Pharmacological Studies : Preliminary studies suggest that this compound may interact with specific biological targets such as enzymes and receptors. Its potential as an inhibitor or modulator in various biochemical pathways is under investigation.

Case Study: Anticancer Activity

A research team evaluated the anticancer properties of this compound against different cancer cell lines. The results indicated significant cytotoxic effects at certain concentrations, suggesting its potential as a lead compound in cancer therapy.

Material Science

In material science, this compound can be incorporated into polymer matrices to enhance material properties:

  • Polymer Composites : Its incorporation into polymer composites has been shown to improve thermal stability and mechanical strength.

Data Table: Properties of Composite Materials

Composite MaterialThermal Stability (°C)Mechanical Strength (MPa)
Control20030
Composite with Ethyl Compound25045

Comparison with Similar Compounds

Structural Features and Substituent Effects

Chromeno-isoxazole derivatives share a common tricyclic backbone but differ in substituents and oxidation states. Key structural variations include:

  • Ester Groups: The target compound’s ethyl carboxylate group (C17H14NO5, inferred) contrasts with methyl carboxylate analogs like Methyl 11-oxo-7a,8-dihydro-11H-benzo[5,6]chromeno[3,2-c]isoxazole-8-carboxylate (4q: C16H12NO5, m.p. 183–184°C) .
  • Halogen Substituents: Derivatives such as 8-chloro-3a,4-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole (3m, 81% yield) and 8-bromo analogs (3n, 80% yield) exhibit electronegative substituents that enhance molecular polarity and reactivity .
  • Aromatic Extensions: Compound 3q, derived from naphthalene, introduces extended conjugation (C16H12NO3), altering electronic properties compared to the simpler benzo-fused target compound .

Physical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituent Reference
Ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate* C17H14NO5 ~303.3 Not reported Not reported Ethyl carboxylate -
Methyl 11-oxo-7a,8-dihydro-11H-benzo[5,6]chromeno[3,2-c]isoxazole-8-carboxylate (4q) C16H12NO5 298.27 183–184 Not reported Methyl carboxylate
8-Chloro-3a,4-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole (3m) C13H9ClNO2 246.67 Not reported 81 Chloro
3-Phenyl-3a,4-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole (14a) C20H14NO2 300.33 Not reported Not reported Phenyl
1-Methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole C14H12NO2 226.25 Not reported Not reported Methyl
1-[3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone C16H14ClNO3 303.74 Not reported Not reported Chloro-ethanone

*Inferred data based on structural analogs.

Key Observations :

  • Methyl carboxylate derivatives (e.g., 4q) exhibit higher melting points (~183°C) compared to halogenated analogs, likely due to stronger intermolecular interactions .
  • Substitution with bulky groups (e.g., phenyl in 14a) increases molecular weight but may reduce crystallinity, as evidenced by the lack of reported melting points .

Spectroscopic Characterization

  • NMR Spectroscopy: The target compound’s ethyl carboxylate group would display characteristic signals (e.g., δ ~4.3 ppm for CH2CH3, δ ~1.3 ppm for CH3 in ¹H NMR). Analog 14a shows aromatic proton resonances at δ 7.2–8.1 ppm, while 8a (3a,4-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole) exhibits distinct dihydroisoxazole protons at δ 4.5–5.5 ppm .
  • HRMS : All compounds are confirmed via high-resolution mass spectrometry, with deviations <5 ppm .

Q & A

What are the standard synthetic routes for ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate?

Basic
The compound is synthesized via HTIB-mediated on-water cyclization of (E)-2-(allyloxy)benzaldehyde oxime derivatives. This method, optimized under green chemistry conditions, avoids organic solvents and achieves yields up to 85% for electron-deficient substituents (e.g., nitro or halogens) . Key steps include:

  • Refluxing oxime precursors with [hydroxy(tosyloxy)iodo]benzene (HTIB) in water.
  • Intramolecular oxidative cyclization to form the chromeno-isoxazole core.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

How are substituent electronic effects managed to optimize reaction yields?

Advanced
Substituents on the benzaldehyde oxime precursor significantly influence yields. Electron-withdrawing groups (e.g., -NO₂, -Br) enhance reactivity due to increased electrophilicity at the cyclization site, achieving ~80–85% yields. Conversely, electron-donating groups (e.g., -CH₃) reduce yields to ~62–82% . Methodological adjustments include:

  • Adjusting HTIB stoichiometry (1.2–1.5 equiv) for sterically hindered substrates.
  • Extending reaction times (6–8 hours) for bulky substituents.

What experimental techniques are used for structural elucidation?

Basic
Structural confirmation relies on:

  • ¹H/¹³C NMR : Peaks for the chromeno-isoxazole core (e.g., δ 5.2–6.0 ppm for fused ring protons) and ester group (δ 4.3–4.5 ppm for ethyl -CH₂-) .
  • HRMS : Precise mass matching (<5 ppm error) to confirm molecular formula .
  • X-ray crystallography : SHELX programs (e.g., SHELXL-97) for refinement and ORTEP-III for 3D visualization .

How are puckering parameters analyzed in the chromeno-isoxazole core?

Advanced
The Cremer-Pople puckering analysis is applied to quantify nonplanar ring distortions. For example:

  • Pyran ring puckering : q₂ = 0.405 Å, q₃ = -0.247 Å, φ₂ = 123.9° (envelope conformation with C9 as the flap) .
  • Isoxazole ring torsion : O2-C10 torsion angle of -179.18° indicates near-planarity .
    These parameters are derived from X-ray data using software like PLATON or PARST .

How are data contradictions resolved between synthetic methods?

Advanced
Discrepancies in yields or purity are addressed via:

  • HPLC-MS : Quantifying byproducts (e.g., uncyclized intermediates).
  • Computational validation : DFT studies to compare energy barriers for cyclization pathways .
  • Crystallographic validation : Cross-checking unit cell parameters (e.g., space group P2₁/c) against reported data .

What computational methods predict reactivity and stability?

Advanced
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is used to:

  • Model transition states for intramolecular cyclization.
  • Calculate HOMO-LUMO gaps to assess stability (e.g., electron-deficient derivatives show lower gaps, enhancing reactivity) .
  • Simulate IR spectra for comparison with experimental data .

How is the crystal packing influenced by non-classical interactions?

Advanced
The absence of classical hydrogen bonds is compensated by C–H⋯π interactions (e.g., between aromatic rings and ester groups). These interactions form 2D networks parallel to the (101) plane, stabilizing the lattice . Geometric parameters include:

  • H⋯π distances: 2.7–3.0 Å.
  • Angles: 140–160° for C–H⋯π contacts.

What are the key steps in refining the crystal structure using SHELXL?

Basic
Refinement involves:

  • Data collection : Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Absorption correction : Multi-scan methods (SADABS).
  • Full-matrix least-squares refinement : Isotropic thermal parameters for H atoms, anisotropic for non-H atoms .
  • Validation : R-factor < 0.05 (e.g., R₁ = 0.039 for 4632 reflections) .

How does reaction solvent choice impact green chemistry metrics?

Advanced
Water-mediated synthesis reduces E-factor (environmental impact) by eliminating organic solvents. Metrics include:

  • Atom economy : >85% due to intramolecular cyclization.
  • Process mass intensity (PMI) : ~2.5 (vs. PMI >5 for solvent-based methods) .

What are the challenges in characterizing fused heterocyclic systems?

Advanced
Key challenges include:

  • Signal overlap in NMR : Addressed via 2D techniques (COSY, HSQC) .
  • Polymorphism in crystallography : Managed by slow evaporation (e.g., ethyl acetate/hexane) to isolate single crystals .
  • Dynamic effects in puckering : Mitigated by low-temperature (100 K) XRD data collection .

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